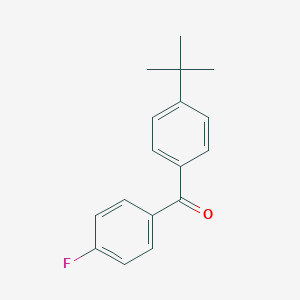

4-Tert-butyl-4'-fluorobenzophenone

Descripción general

Descripción

4-Tert-butyl-4’-fluorobenzophenone is an organic compound with the molecular formula C17H17FO. It is a derivative of phenol and is widely used in the polymer industry. This compound is monofunctional and is used to control molecular weight by limiting chain growth.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Tert-butyl-4’-fluorobenzophenone can be synthesized from 4-fluorobenzoyl chloride and 4-tert-butylphenylboronic acid using the Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of caesium carbonate and tetrakis(triphenylphosphine)palladium(0) in toluene at 100°C for 16 hours .

Industrial Production Methods

The industrial production of 4-tert-butyl-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the para position undergoes substitution reactions under specific conditions. Key findings include:

Reactivity with Phenolates

In reactions with alkali metal phenolates (e.g., potassium 4-Y-4'-hydroxydiphenyl ethers) at 140°C in diphenyl sulfone solvent:

-

Rate dependence : Reactivity follows the order Cs⁺ > K⁺ > Na⁺ due to ion-pair dissociation effects .

-

Hammett parameters :

Kinetic Data

| Substrate | Nucleophile (Y) | Metal Ion | 10³ k₂ (kg mol⁻¹ s⁻¹) |

|---|---|---|---|

| 4-Fluorobenzophenone | OPh | K⁺ | 27.5 |

| 4-Chlorobenzophenone | OPh | K⁺ | 0.27 |

The fluoro derivative reacts ~101 times faster than the chloro analog at 140°C, decreasing to ~26 times at 200°C .

Reduction Reactions

The ketone group is reduced to a secondary alcohol under standard conditions:

-

Reagents : LiAlH₄ or NaBH₄ in anhydrous THF or ethanol.

-

Mechanism : Hydride transfer to the carbonyl carbon, forming 4-tert-butyl-4'-fluorobenzhydrol.

-

Yield : Reported yields exceed 85% in optimized protocols.

Oxidation Reactions

The tert-butyl group undergoes oxidation to form carboxylic acid derivatives:

-

Reagents : H₂O₂ with Co(II) or Ce(III) acetate as catalysts.

-

Mechanism : Radical-initiated oxidation via tert-butylperoxy intermediates.

-

Products : 4-Carboxy-4'-fluorobenzophenone (confirmed by GC-MS).

Photochemical Polymerization

As a photoinitiator in UV-curable resins:

-

Mechanism :

-

UV excitation generates a diradical at the carbonyl group.

-

Hydrogen abstraction from a co-initiator (e.g., amine) forms initiating radicals.

-

-

Applications : Used in coatings and adhesives due to high thermal stability (decomposition >250°C).

Comparative Substituent Effects

Substituents on the benzophenone core significantly influence reactivity:

| Substituent (X) | Relative NAS Reactivity (vs. H) |

|---|---|

| F | 1.00 (reference) |

| Cl | 0.01 |

| OMe | 0.18 |

| PhCO | 0.05 |

Data derived from competitive reaction studies .

Activation Parameters

For NAS with potassium 4-phenoxyphenolate:

| Substrate | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 4-Fluorobenzophenone | 68.2 | 65.7 | –98.7 |

| 4-Chlorobenzophenone | 106.3 | 103.8 | –45.1 |

Negative entropy values indicate associative transition states .

Synthetic Utility

-

Suzuki-Miyaura Coupling : Used to synthesize biaryl derivatives via Pd(0)-catalyzed cross-coupling.

-

Friedel-Crafts Acylation : Forms polyaromatic ketones in AlCl₃-mediated reactions.

This compound’s versatility in substitution, redox, and photochemical reactions makes it valuable in organic synthesis and materials science. Further studies are needed to explore its catalytic applications and toxicity profiles.

Aplicaciones Científicas De Investigación

4-Tert-butyl-4’-fluorobenzophenone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. For example, in polymer chemistry, it acts as a chain terminator, limiting the growth of polymer chains and controlling molecular weight. In biological systems, it may interact with enzymes or receptors, affecting their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylphenol: Similar in structure but lacks the fluorine substituent.

4-Fluorobenzophenone: Similar but lacks the tert-butyl group.

4-tert-Butylcatechol: Contains a catechol group instead of the benzophenone structure.

Uniqueness

4-Tert-butyl-4’-fluorobenzophenone is unique due to the presence of both the tert-butyl and fluorine substituents, which impart distinct chemical and physical properties. These substituents influence its reactivity, stability, and applications in various fields .

Actividad Biológica

4-Tert-butyl-4'-fluorobenzophenone (CAS No. 16574-58-6) is an organic compound that belongs to the class of benzophenones, characterized by its unique structure featuring both a tert-butyl group and a fluorine atom. This compound is primarily utilized in the polymer industry but has garnered attention for its potential biological activities. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : C17H17FO

- Molecular Weight : 270.32 g/mol

- Structure : The presence of the tert-butyl and fluorine substituents significantly influences its chemical reactivity and stability.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. It has been suggested that this compound can affect molecular pathways through:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation : Interaction with receptors could modulate physiological responses, potentially influencing cell signaling pathways.

Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. For instance:

- Study on MCF-7 Cells : In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating significant potency at micromolar concentrations .

- Mechanism : The cytotoxic effects are hypothesized to be mediated through apoptosis induction, leading to increased cell death in malignant cells.

Mutagenicity and Genotoxicity

Concerns regarding the mutagenic potential of benzophenone derivatives have been raised:

- Genotoxicity Tests : Some studies have suggested that similar compounds may exhibit mutagenic properties; however, specific data on this compound remains limited. Further investigation into its mutagenic potential is warranted .

Comparative Analysis with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Tert-butylphenol | Lacks fluorine | Antioxidant properties |

| 4-Fluorobenzophenone | Lacks tert-butyl | Moderate cytotoxicity |

| 2,2-Dichloro-4-fluorobenzophenone | Chlorine substitution | Higher mutagenicity potential |

The comparative analysis highlights that while related compounds exhibit varying biological activities, the unique combination of tert-butyl and fluorine in this compound may confer distinct properties worth exploring further.

Case Studies

- Case Study on Polymer Applications : In a study examining the use of this compound in polymer synthesis, it was found to effectively control molecular weight by acting as a chain terminator during polymerization processes. This application indirectly suggests its stability and compatibility within biological systems .

- Pharmacological Investigations : A recent pharmacological study assessed the effects of benzophenone derivatives on cystic fibrosis transmembrane conductance regulator (CFTR) activity. While focused on different derivatives, findings suggest that structural modifications like those present in this compound could enhance or inhibit CFTR function, indicating potential therapeutic applications .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- Comprehensive Toxicological Studies : Detailed assessments of cytotoxicity, genotoxicity, and overall safety profiles.

- Mechanistic Studies : Exploration of specific molecular targets and pathways affected by this compound.

- Therapeutic Applications : Investigating potential uses in drug development, particularly in oncology or as modulators of enzyme activity.

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLMQWXFWFIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640555 | |

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-58-6 | |

| Record name | (4-tert-Butylphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.